molecular formula C6H14N2 B1366783 cis-1,3-Cyclohexanediamine CAS No. 26772-34-9

cis-1,3-Cyclohexanediamine

Cat. No. B1366783
CAS RN: 26772-34-9
M. Wt: 114.19 g/mol
InChI Key: GEQHKFFSPGPGLN-OLQVQODUSA-N
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Description

Cis-1,3-Cyclohexanediamine is a compound widely employed in the biomedical sector and plays a pivotal role in the development of specifically targeted therapeutic agents to combat various ailments .


Synthesis Analysis

The synthesis of cis-1,3-Cyclohexanediamine involves semi-aromatic monomers containing a cyclohexane unit, prepared using a facile interfacial reaction method from 1,4-cyclohexanediamine (trans- or cis-) and 4-fluorobenzoyl chloride (4-FBC) at room temperature .


Molecular Structure Analysis

The molecular formula of cis-1,3-Cyclohexanediamine is C6H14N2, and its molecular weight is 114.19 .


Chemical Reactions Analysis

Cis-1,3-Cyclohexanediamine is involved in the synthesis of semi-aromatic polyamides . It also perturbs the spectrum of free pyrroloquinoline quinone (PQQ), a covalently linked form of which is the carbonyl cofactor of lysyl oxidase .


Physical And Chemical Properties Analysis

Cis-1,3-Cyclohexanediamine is a colorless to almost colorless clear liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 191.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .

Scientific Research Applications

Application Summary

Cis-1,3-Cyclohexanediamine is used in the preparation and study of copper (II) and nickel (II) complexes .

Methods of Application

A series of 1,3-chxn (cis-1,3-cyclohexanediamine) copper (II) and nickel (II) complexes have been prepared and studied using spectroscopic and magnetic techniques .

Results or Outcomes

The copper (II) complexes of 1,3-chxn were found to consist of monomeric distorted octahedra and slightly distorted square planers. The nickel (II) complexes have a square planar structure .

2. High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine

Application Summary

Cis-1,3-Cyclohexanediamine is used in a catalytic methodology to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine .

Methods of Application

The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO). The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) .

Results or Outcomes

The first step resulted in 86.5% molar yield of 1,4-cyclohexanediol, representing a 10.7 wt% yield calculated on a DO weight basis. The second step resulted in near quantitative yield of 1,4-cyclohexanediamine .

3. Synthesis of Platinum Complexes

Application Summary

Cis-1,2-Diaminocyclohexane is used in the synthesis of platinum complexes that have high antitumor activity .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of cis-1,2-Diaminocyclohexane in the synthesis process of platinum complexes .

Results or Outcomes

The platinum complexes synthesized using cis-1,2-Diaminocyclohexane have shown high antitumor activity .

4. Synthesis of Multidentate Ligands

Application Summary

Cis-1,2-Diaminocyclohexane is also used in the synthesis of multidentate ligands for uranyl and transition metal complexation .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of cis-1,2-Diaminocyclohexane in the synthesis process of multidentate ligands .

Results or Outcomes

The multidentate ligands synthesized using cis-1,2-Diaminocyclohexane are used for uranyl and transition metal complexation .

5. Stereoisomerism in Disubstituted Cyclohexanes

Application Summary

Cis-1,3-Cyclohexanediamine is used to study the stereoisomerism in disubstituted cyclohexanes .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of cis-1,3-Cyclohexanediamine in the study of stereoisomerism in disubstituted cyclohexanes .

Results or Outcomes

The study found that the cis isomer is a diastereomer of the trans isomers. All of these isomers may exist as a mixture of two (or more) conformational isomers .

6. High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine

Application Summary

Cis-1,3-Cyclohexanediamine is used in a catalytic methodology to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine .

Methods of Application

The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO). The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) .

Results or Outcomes

The first step resulted in 86.5% molar yield of 1,4-cyclohexanediol, representing a 10.7 wt% yield calculated on a DO weight basis. The second step resulted in near quantitative yield of 1,4-cyclohexanediamine .

Safety And Hazards

Cis-1,3-Cyclohexanediamine is harmful if swallowed and causes severe skin burns and eye damage. It is also a combustible liquid .

Future Directions

The global Cis-1,3-Cyclohexanediamine Reagent market size is expected to reach a significant value by 2029, rising at a market growth of a certain percentage CAGR during the forecast period (2023-2029) . This indicates a promising future for cis-1,3-Cyclohexanediamine.

properties

IUPAC Name

(1R,3S)-cyclohexane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHKFFSPGPGLN-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,3-Cyclohexanediamine

CAS RN

26772-34-9
Record name 1,3-Diaminocyclohexane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026772349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,3-Cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIAMINOCYCLOHEXANE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4DG5UT66T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Analogously to Example 1, 2-(trans-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.32 minutes, and 2-(cis-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.19 minutes, are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,3-diamino-cyclohexane (cis/trans mixture) after 13 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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